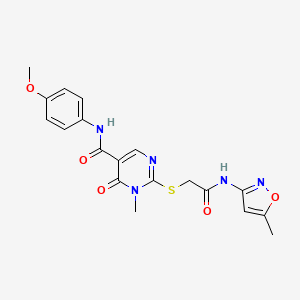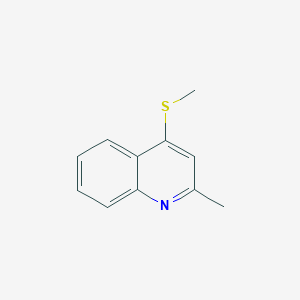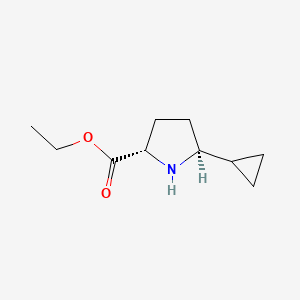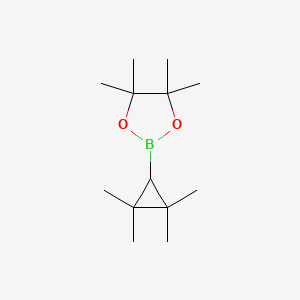![molecular formula C23H16BrClN2O4 B2844588 3-(5-bromo-2-hydroxyphenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 353793-08-5](/img/structure/B2844588.png)
3-(5-bromo-2-hydroxyphenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromo-2-hydroxyphenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C23H16BrClN2O4 and its molecular weight is 499.75. The purity is usually 95%.
BenchChem offers high-quality 3-(5-bromo-2-hydroxyphenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-bromo-2-hydroxyphenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoluminescent Materials
Research by Beyerlein and Tieke (2000) introduces a series of π-conjugated polymers and copolymers containing dihydro-pyrrolo and phenylene units, highlighting their synthesis using palladium-catalyzed coupling reactions. These materials exhibit strong photoluminescence and good photochemical stability, making them suitable for electronic applications due to their solubility and processability into thin films (Beyerlein & Tieke, 2000).
Antimicrobial Activity
Popat et al. (2004) synthesized 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives and evaluated them for antitubercular and antimicrobial activities. Their findings contribute to the exploration of isoxazole derivatives as potential antimicrobial agents, suggesting a pathway for the development of new therapeutics (Popat et al., 2004).
Organic Solar Cells
The study by Huyen Le Thi Mai et al. (2020) on donor–acceptor conjugated polymers involving dihydropyrrolo and thiophene units for organic solar cells showcases the synthesis and application of these materials in creating efficient solar energy harvesting systems. The polymers exhibit promising characteristics for bulk-heterojunction structures, underlining the potential of such organic compounds in renewable energy technologies (Huyen Le Thi Mai et al., 2020).
Anticancer Therapeutics
Research on pyrrole derivatives, including structures related to the compound of interest, indicates their potential as anticancer therapeutics. Kuznietsova et al. (2019) synthesized pyrrole derivatives acting as inhibitors for protein kinases like EGFR and VEGFR, showing promising mechanisms of action, including anti-inflammatory and proapoptotic activities. This underscores the potential of such compounds in cancer treatment strategies (Kuznietsova et al., 2019).
Propiedades
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-5-(2-chlorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrClN2O4/c24-13-10-11-18(28)15(12-13)20-19-21(31-27(20)14-6-2-1-3-7-14)23(30)26(22(19)29)17-9-5-4-8-16(17)25/h1-12,19-21,28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTOBFTYNPYTLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4Cl)C5=C(C=CC(=C5)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromo-2-hydroxyphenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2844505.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2844507.png)

![3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2844509.png)


![N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2844512.png)
![N-[(1S)-1-cyanoethyl]-3,3-difluorocyclohexane-1-carboxamide](/img/structure/B2844513.png)



![{[(5-Oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid](/img/structure/B2844523.png)

![Benzyl 2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole-3-carboxylate](/img/structure/B2844528.png)